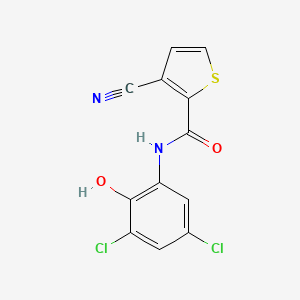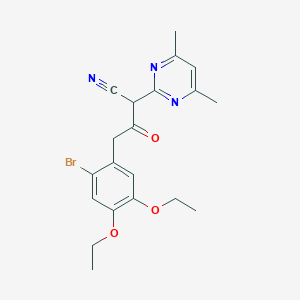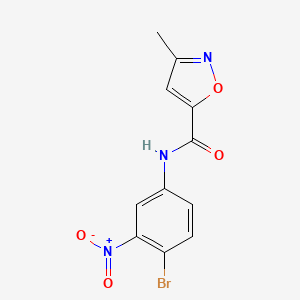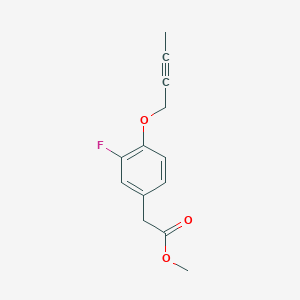
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling and survival. Additionally, the compound has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been found to exhibit several other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tissue remodeling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide for lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell growth and survival, as well as to develop new cancer treatments. Additionally, the compound has been found to exhibit several other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of the compound can induce apoptosis and cell death in normal cells. Additionally, the compound may exhibit off-target effects, leading to unintended consequences in experimental systems.
Future Directions
There are several future directions for research on 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide. One area of research is to further elucidate the mechanisms of action of the compound, including its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential of the compound for use in combination with other anti-cancer agents, to enhance its efficacy and reduce toxicity. Additionally, the compound may have potential applications in other areas of scientific research, such as inflammation and tissue remodeling.
Synthesis Methods
The synthesis of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-chlorobenzoic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to obtain the desired product. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in a few steps.
Scientific Research Applications
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-7-3-8(14)10(17)9(4-7)16-12(18)11-6(5-15)1-2-19-11/h1-4,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPGOOOXJQJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)



![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)